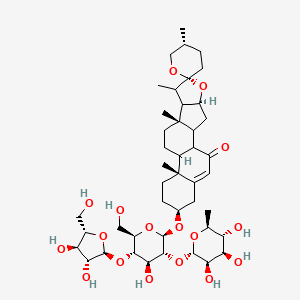

Kingianoside K

Description

Kingianoside K (often referred to as ginsenoside compound K or CK in pharmacological literature) is a bioactive metabolite derived from protopanaxadiol-type ginsenosides, such as Rb1, Rb2, and Rd, through deglycosylation by gut microbiota . It is a triterpenoid saponin with the molecular formula C36H62O8 and is structurally characterized by a dammarane skeleton with hydroxyl groups at positions C-3 and C-20 . CK has garnered significant attention for its enhanced bioavailability compared to its parent ginsenosides, making it a focal point in studies on cancer, diabetes, neurodegenerative diseases, and inflammation .

Properties

Molecular Formula |

C44H68O17 |

|---|---|

Molecular Weight |

869.0 g/mol |

IUPAC Name |

(4S,5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one |

InChI |

InChI=1S/C44H68O17/c1-18-6-11-44(54-17-18)19(2)30-26(61-44)14-24-29-23(8-10-43(24,30)5)42(4)9-7-22(12-21(42)13-25(29)47)56-41-38(60-39-35(52)33(50)31(48)20(3)55-39)36(53)37(28(16-46)58-41)59-40-34(51)32(49)27(15-45)57-40/h13,18-20,22-24,26-41,45-46,48-53H,6-12,14-17H2,1-5H3/t18-,19+,20+,22+,23?,24?,26+,27+,28-,29?,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

InChI Key |

BSGKCEAVSSADJL-WHNASVBTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3[C@@H](O2)CC4[C@@]3(CCC5C4C(=O)C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kingianoside K is typically isolated from the processed rhizomes of Polygonatum kingianum through a series of chromatographic techniques . The isolation process involves macroporous resin, silica gel, and octadecyl silica (ODS) column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Kingianoside K undergoes various chemical reactions, including hydrolysis and oxidation . Hydrolysis of this compound can yield its aglycone and sugar components . Oxidation reactions can modify the steroidal backbone, potentially altering its biological activity .

Common Reagents and Conditions

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products

Hydrolysis: Yields aglycone and sugar moieties.

Oxidation: Produces oxidized derivatives of the steroidal backbone.

Scientific Research Applications

Kingianoside K has been extensively studied for its potential therapeutic applications . Some of the key areas of research include:

Mechanism of Action

Kingianoside K exerts its effects through various molecular targets and pathways . It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating its anti-inflammatory properties . The compound interacts with key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response .

Comparison with Similar Compounds

Kingianoside K belongs to the ginsenoside family, which includes over 100 structurally related compounds. Below is a detailed comparison with key analogs:

Structural and Functional Comparison

| Compound | Structure | Bioavailability | Key Pharmacological Activities |

|---|---|---|---|

| This compound | Dammarane skeleton, 3β,12β,20(S)-triol | High | Anti-cancer, anti-diabetic, hepatoprotective |

| Ginsenoside Rb1 | 3β,12β,20(S)-triol + 2 glucose units | Low | Neuroprotection, anti-fatigue, anti-aging |

| Ginsenoside Rd | 3β,12β,20(S)-triol + 3 glucose units | Moderate | Anti-inflammatory, cardioprotective |

| Ginsenoside Rg3 | Dammarane skeleton, 3β,12β,20(R)-diol | Moderate | Anti-metastatic, immune modulation |

Key Findings :

- Structural Differences : CK lacks the sugar moieties present in Rb1 and Rd, which enhances its membrane permeability and metabolic stability .

- Bioavailability : CK’s oral bioavailability (~35%) is significantly higher than Rb1 (<1%) and Rd (~5%) due to reduced molecular weight and hydrophilicity .

- Pharmacological Overlap and Divergence: Like Rg3, CK exhibits anti-cancer activity by inhibiting NF-κB and MAPK pathways, but CK uniquely activates AMPK to improve insulin sensitivity in diabetic models .

Pharmacokinetic Comparison

| Parameter | This compound | Ginsenoside Rb1 | Ginsenoside Rd |

|---|---|---|---|

| Cmax | 120 ng/mL | 15 ng/mL | 40 ng/mL |

| Tmax | 2.5 hours | 4.2 hours | 3.8 hours |

| Half-life | 8.6 hours | 12.3 hours | 10.1 hours |

| AUC0–24 | 980 ng·h/mL | 180 ng·h/mL | 450 ng·h/mL |

Data sourced from LC-MS/MS pharmacokinetic studies in humans .

Insights :

- CK achieves higher plasma concentrations and faster absorption than Rb1 and Rd, attributed to its simpler structure .

- Despite a shorter half-life, CK’s therapeutic effects persist due to its active metabolites, such as 20(S)-protopanaxadiol .

Mechanistic Comparison in Disease Models

- Anti-Cancer Activity :

- Anti-Diabetic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.